

What is Carbutamide-d9 and its chemical structure

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Compound of Interest

Compound Name: Carbutamide-d9

Cat. No.: B588138

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An In-depth Technical Guide to **Carbutamide-d9**

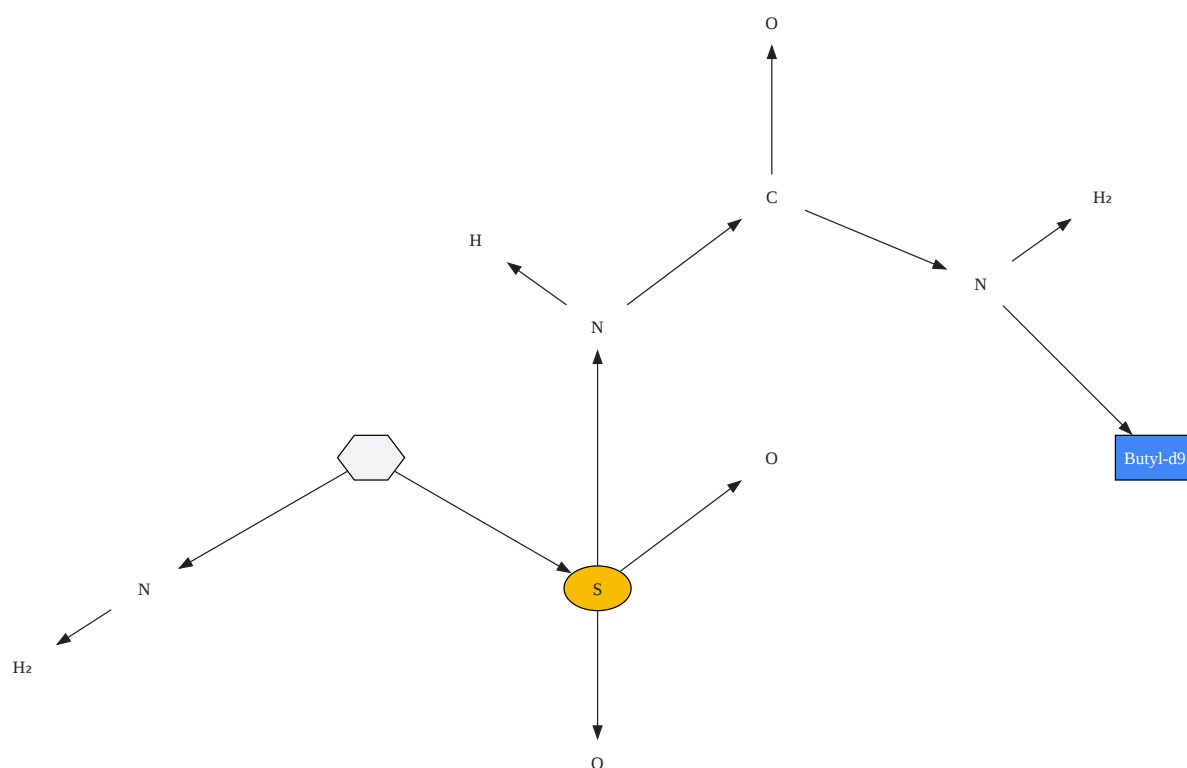
Introduction

Carbutamide-d9 is the isotopically labeled form of Carbutamide, where nine hydrogen atoms on the butyl group have been replaced by deuterium.[1][2] Carbutamide itself is a first-generation sulfonylurea drug, historically significant as one of the first oral hypoglycemic agents used for the management of type 2 diabetes mellitus.[3][4] While the parent compound's clinical use has been largely superseded due to concerns about toxicity, **Carbutamide-d9** serves as a critical tool in modern biomedical and pharmaceutical research.[5]

The primary application of **Carbutamide-d9** is in pharmacokinetic and metabolic studies.[2] Its increased mass due to deuterium substitution allows it to be distinguished from the non-labeled compound by mass spectrometry. Consequently, it is an ideal internal standard for the accurate quantification of Carbutamide and its metabolites in biological samples.[1][2] Its mechanism of action is analogous to that of Carbutamide, which involves the stimulation of insulin release from pancreatic beta cells.[2][3]

Chemical Identity and Structure

Carbutamide-d9 is chemically defined as 1-(4-aminophenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea.[2] It retains the core sulfonylurea framework of the parent compound, consisting of a benzene sulfonamide linked to a deuterated butylurea moiety.[2]



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Caption: Logical diagram of **Carbutamide-d9**'s chemical structure.

Physicochemical Properties

The key quantitative data for **Carbutamide-d9** are summarized in the table below, providing essential information for researchers and laboratory professionals.

Property	Value	Reference(s)
CAS Number	1246820-50-7	[2] [6] [7]
Molecular Formula	C ₁₁ H ₈ D ₉ N ₃ O ₃ S	[2] [8]
Molecular Weight	~280.39 g/mol	[2] [8] [9]
IUPAC Name	1-(4-aminophenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea	[2]
InChI Key	VDTNNGKXZGSZIP-WRMMWXQOSA-N	[2]
Canonical SMILES	<chem>CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N</chem>	[2]
Synonyms	BZ-55-d9, Bucarban-d9, 4-Amino-N-[(butylamino-d9)carbonyl]benzenesulfonamide	[1] [10] [11]
Physical Form	White Crystalline Solid	[6]
Solubility	Soluble in water and alcohol solvents.	[5] [6]

Experimental Protocols

Synthesis Methodologies

The synthesis of **Carbutamide-d9** involves the specific incorporation of deuterium atoms into the parent Carbutamide structure. While exact proprietary protocols may vary, the general methodologies include:

- **Deuterium Exchange Reactions:** This process involves subjecting Carbutamide or a precursor to conditions that facilitate the exchange of hydrogen atoms with deuterium from a deuterium-rich source, such as D₂O, under controlled temperature, pressure, and catalytic conditions.[\[2\]](#)
- **Chemical Synthesis with Deuterated Reagents:** A more precise method involves a multi-step chemical synthesis pathway where a deuterated starting material is used.[\[2\]](#)[\[6\]](#) For **Carbutamide-d9**, this would typically involve reacting a suitable sulfonylurea precursor with a fully deuterated butylamine (butylamine-d9). This ensures the specific and complete labeling of the butyl moiety.[\[2\]](#)

Rigorous quality control, often involving NMR and mass spectrometry, is essential to confirm the purity and the precise location and extent of isotopic labeling in the final product.[\[6\]](#)

Application as an Internal Standard in Mass Spectrometry

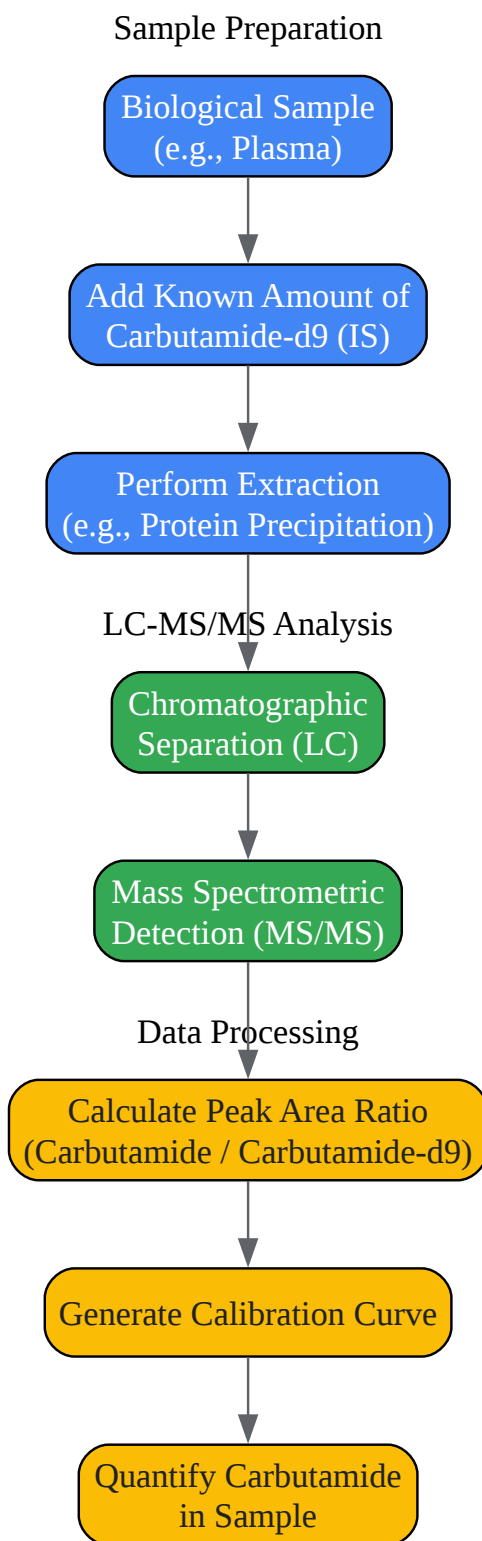
Carbutamide-d9 is frequently used as an internal standard for the quantification of Carbutamide in biological matrices (e.g., plasma, urine) via Liquid Chromatography-Mass Spectrometry (LC-MS).

Detailed Methodology:

- **Preparation of Standard Solutions:** A stock solution of **Carbutamide-d9** is prepared in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). This is further diluted to create a working internal standard (IS) solution (e.g., 100 ng/mL).
- **Sample Preparation:** A fixed volume of the **Carbutamide-d9** IS working solution is added to all samples, including calibration standards, quality controls, and the unknown biological samples, at the beginning of the extraction process.
- **Extraction:** The analytes (Carbutamide and **Carbutamide-d9**) are extracted from the biological matrix. This is commonly achieved through protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction.
- **LC-MS Analysis:** The extracted sample is injected into an LC-MS system. The liquid chromatography step separates the analyte from other matrix components. The mass

spectrometer, typically a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Carbutamide and **Carbutamide-d9**.

- Quantification: The peak area of the Carbutamide analyte is measured and normalized to the peak area of the **Carbutamide-d9** internal standard. This ratio (Analyte Area / IS Area) is plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of Carbutamide in the unknown samples is then calculated from this curve.



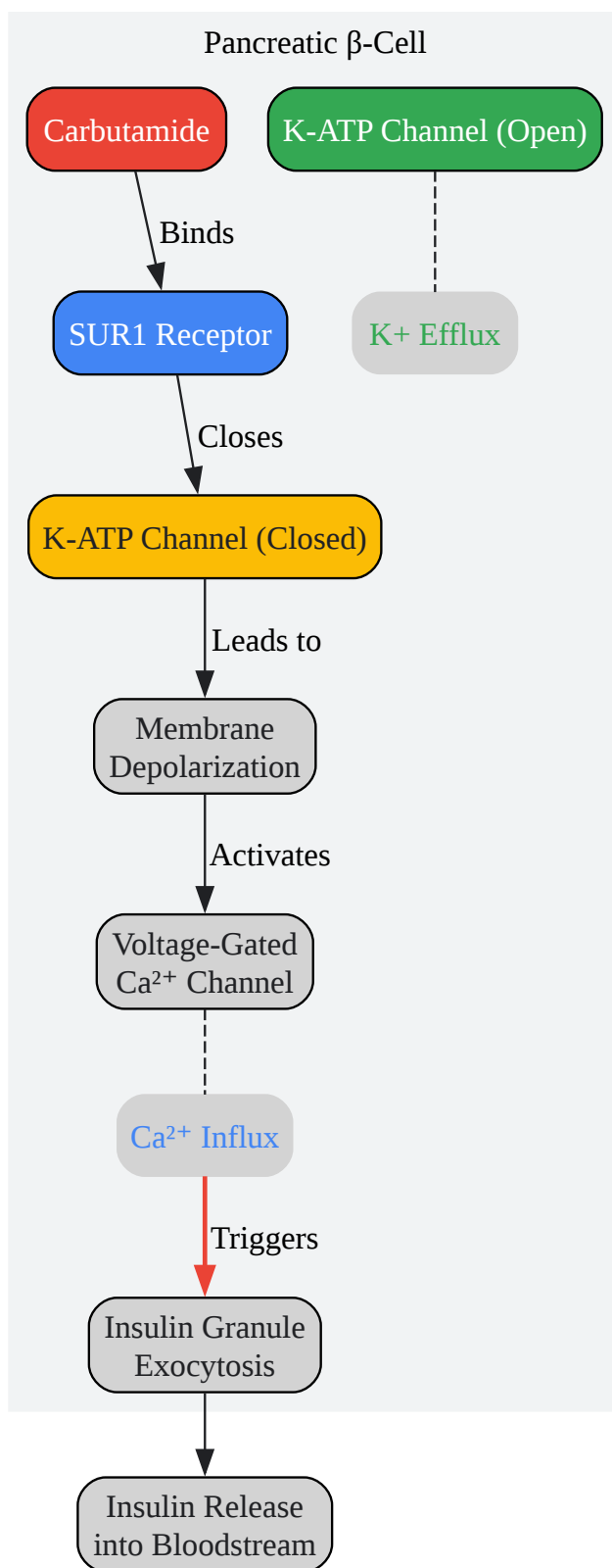
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Caption: Workflow for using **Carbutamide-d9** as an internal standard.

Mechanism of Action of Carbutamide

The functional relevance of **Carbutamide-d9** in biological systems is identical to its non-deuterated parent compound. Carbutamide exerts its hypoglycemic effect by stimulating insulin secretion from the pancreatic β -cells.^{[5][12]}

The mechanism is initiated by Carbutamide binding to the sulfonylurea receptor 1 (SUR1), which is a regulatory subunit of the ATP-sensitive potassium channel (K-ATP) in the β -cell plasma membrane.^[3] This binding event closes the K-ATP channel, reducing potassium efflux from the cell. The resulting accumulation of intracellular potassium ions leads to depolarization of the cell membrane. This depolarization activates voltage-gated calcium channels, causing an influx of extracellular calcium (Ca^{2+}). The subsequent rise in intracellular Ca^{2+} concentration is the critical trigger for the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.^{[3][12]}



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Caption: Signaling pathway for Carbutamide-induced insulin secretion.

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